Structural Analysis and Functional Characterization of N-Formyl-Glycyl-Leucine (fGly-Leu)
Executive Summary & Biological Context N-formyl-Gly-Leu-OH (fGly-Leu) is a synthetic dipeptide derivative belonging to the class of N-formylated oligopeptides. Biologically, these molecules mimic the N-terminal signature...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
N-formyl-Gly-Leu-OH (fGly-Leu) is a synthetic dipeptide derivative belonging to the class of N-formylated oligopeptides. Biologically, these molecules mimic the N-terminal signatures of bacterial proteins and mitochondrial metabolic byproducts.[1] They serve as potent "danger signals" (PAMPs/DAMPs), recognized by the Formyl Peptide Receptors (FPR1 and FPR2) expressed on neutrophils and macrophages.
While the tripeptide N-formyl-Met-Leu-Phe (fMLP) is the high-affinity prototype for FPR1 activation (
nM), fGly-Leu serves as a critical Structure-Activity Relationship (SAR) probe. By replacing the bulky, hydrophobic Methionine side chain with the minimal Glycine residue, researchers utilize fGly-Leu to map the hydrophobic pocket dimensions of the FPR1 orthosteric site.
This guide details the structural architecture, validated synthesis protocols, and physicochemical characterization of fGly-Leu.
Chemical Architecture and Properties[2][3][4]
Structural Connectivity
The molecule consists of a formyl group capping the N-terminus of a Glycine residue, peptide-bonded to a Leucine residue with a free C-terminal carboxylic acid.[2] The N-formylation abolishes the basicity of the N-terminus, significantly altering the isoelectric point compared to its non-formylated counterpart (H-Gly-Leu-OH).
The following diagram illustrates the connectivity and functional domains of fGly-Leu.
Figure 1: Structural connectivity of N-formyl-Gly-Leu-OH highlighting functional domains.[2][3]
Synthesis and Validation Protocol
Expert Insight: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) is the preferred method. However, the formylation step is critical. Using pre-formed p-nitrophenyl formate is expensive and slow. The "Active Ester" method using Formic Acid and DIC (Diisopropylcarbodiimide) is the industry standard for efficiency and cost-effectiveness.
Materials
Resin: Wang Resin (pre-loaded with Fmoc-Leu-OH) or 2-Chlorotrityl Chloride resin.
Resin Preparation: Swell Fmoc-Leu-Wang resin (0.5 mmol scale) in DMF for 30 min.
Deprotection: Treat with 20% Piperidine/DMF (
min) to remove Fmoc. Wash with DMF.
Coupling (Gly): Activate Fmoc-Gly-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq). Add to resin.[4][5] Shake 1 hr.
Deprotection: Remove Fmoc from Glycine (as in step 2).
N-Formylation (Critical Step):
Premix: In a separate vial, mix Formic Acid (10 eq) and DIC (5 eq) in DCM/DMF (1:1) at
for 15 minutes to generate the O-formylisourea active intermediate.
Reaction: Add the mixture to the deprotected resin. Shake for 2 hours at Room Temperature.
QC: Perform Kaiser Test.[6] It must be negative (no blue color), indicating complete capping of the amine.
Cleavage: Wash resin with DCM. Add Cleavage Cocktail for 2 hours. Precipitate filtrate in cold diethyl ether.
Analytical Validation
HPLC: C18 Column, Gradient 5-60% Acetonitrile in 0.1% TFA. Retention time will be later than H-Gly-Leu-OH due to loss of the charged amine.
Mass Spectrometry (ESI+):
Expected
Expected
1H-NMR (DMSO-d6): Look for the diagnostic Formyl proton singlet at
8.0 – 8.2 ppm . This signal is unique and confirms successful formylation.
Biological Mechanism: The FPR Interaction[10]
The biological utility of fGly-Leu lies in its interaction with the Formyl Peptide Receptor 1 (FPR1), a G-Protein Coupled Receptor (GPCR).
Binding Pocket Dynamics
FPR1 contains a binding pocket optimized for fMet-Leu-Phe.
The Anchor: The N-formyl group and the backbone NH form hydrogen bonds with Asp106 and Arg201 in the receptor transmembrane domain. This is why non-formylated peptides (H-Gly-Leu) are inactive.
The Specificity Filter: The first side chain (Met in fMLP, Gly in fGly-Leu) sits in a hydrophobic sub-pocket. Glycine lacks a side chain, leading to significantly weaker hydrophobic packing compared to Methionine. Consequently, fGly-Leu acts as a low-affinity agonist (EC50 in the micromolar range vs. nanomolar for fMLP).
Signaling Pathway Visualization
Figure 2: Signal transduction pathway activated by N-formyl peptides upon binding to FPR1.
References
PubChem. (2025).[7] N-Formylglycine (Compound Summary).[8][9][7] National Library of Medicine. [Link]
PubChem. (2025).[7] N-Formylleucine (Compound Summary).[2][10] National Library of Medicine. [Link]
Waki, M., & Meienhofer, J. (2016). Solid Phase Formylation of N-Terminus Peptides.[4] Molecules (Basel, Switzerland). [Link]
Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[1] Frontiers in Immunology. [Link]
Biological Activity and Technical Applications of FA-Gly-Leu-OH Peptides
The following technical guide details the biological activity, synthesis, and experimental applications of FA-Gly-Leu-OH and its derivatives. [1] Executive Summary FA-Gly-Leu-OH (N-substituted-Glycyl-Leucine) represents...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthesis, and experimental applications of FA-Gly-Leu-OH and its derivatives.
[1]
Executive Summary
FA-Gly-Leu-OH (N-substituted-Glycyl-Leucine) represents a chemical duality in peptide science, depending on the specific "FA" moiety employed: Furanacryloyl or Feruloyl .
Furanacryloyl-Gly-Leu (FAGLA): A synthetic chromophoric substrate used extensively in enzymology to quantify metalloprotease activity (e.g., Thermolysin, ACE). Its biological "activity" is its specific hydrolysis kinetics (
).
Feruloyl-Gly-Leu (Fer-Gly-Leu): A bioactive conjugate combining the antioxidant power of ferulic acid with the antihypertensive potential of the Gly-Leu dipeptide. Its activity centers on ACE inhibition and radical scavenging.
This guide addresses both forms, with a primary focus on the Furanacryloyl derivative due to its widespread standardization in drug development assays, while providing the emerging therapeutic context for the Feruloyl analog.
Part 1: Chemical Identity & Structural Logic[2]
Structural Duality
The biological function is dictated by the N-terminal cap.
The synthesis of FA-Gly-Leu-OH follows a standard Fmoc-chemistry protocol, modified for the N-terminal capping.
Figure 1: SPPS workflow for FA-Gly-Leu-OH synthesis. The N-capping step determines the final biological identity.
Part 2: Furanacryloyl-Gly-Leu (The Kinetic Probe)
Mechanism of Action: Spectrophotometric Shift
The Furanacryloyl (FA) group acts as a chromophore. When conjugated to the peptide bond, its electron resonance extends across the amide linkage. Upon hydrolysis of the Gly-Leu bond by a metalloprotease (e.g., Thermolysin), this resonance is disrupted, causing a "blue shift" in the UV absorption spectrum.
to 1.0 mM in buffer. (Note: Warm slightly if solubility is poor; keep DMSO < 2%).
Baseline: Add 980 µL of substrate solution to a quartz cuvette. Zero the spectrophotometer at 345 nm.
Reaction Initiation: Add 20 µL of enzyme solution (approx. 0.1–1.0 µM final conc).[1] Mix by inversion.
Monitoring: Record
for 3–5 minutes. The slope represents the initial velocity ().
Calculation:
Where (differential extinction coefficient) for FAGLA hydrolysis.
Part 3: Feruloyl-Gly-Leu (The Bioactive Therapeutic)
Mechanism of Action: ACE Inhibition & Antioxidant Synergy
When "FA" denotes Ferulic Acid , the peptide acts as a dual-function inhibitor.
ACE Inhibition: The C-terminal Leucine is hydrophobic, a critical requirement for binding to the S1' subsite of Angiotensin-Converting Enzyme (ACE). The N-terminal Feruloyl group interacts with the Zinc (
) ion in the active site, preventing the conversion of Angiotensin I to Angiotensin II.
Antioxidant Activity: The phenolic hydroxyl group on the feruloyl moiety donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), stabilizing the radical via resonance.
Figure 2: Dual mechanism of Feruloyl-Gly-Leu: ACE inhibition (Red path) and ROS scavenging (Yellow path).
Quantitative Bioactivity Data
The following table summarizes the activity of FA-Gly-Leu compared to standards.
Compound
Assay
Activity ( / )
Mechanism
Reference
FA-Gly-Leu-NH (Furanacryloyl)
Thermolysin Hydrolysis
Substrate Cleavage
[1]
Feruloyl-Gly-Leu (Feruloyl)
ACE Inhibition
Competitive Inhibition
[2]
Gly-Leu (Unconjugated)
ACE Inhibition
Competitive Inhibition
[3]
Captopril (Standard)
ACE Inhibition
Competitive Inhibition
[3]
*Note: Feruloylation typically improves ACE inhibitory potency by 2-5 fold compared to the free peptide due to increased hydrophobicity and zinc interaction.
Objective: Verify the antioxidant capacity of the Feruloyl moiety.
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Sample: Dissolve Feruloyl-Gly-Leu-OH in methanol at varying concentrations (10–500 µM).
Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.
Incubation: 30 minutes in the dark at room temperature.
Measurement: Read Absorbance at 517 nm .
Calculation:
Part 4: Pharmacokinetics & Stability
For drug development, the stability of FA-Gly-Leu-OH is superior to the free dipeptide.
Proteolytic Stability: The N-terminal "FA" cap protects against aminopeptidase degradation, significantly increasing plasma half-life.
Bioavailability: The increased lipophilicity (logP) of the Feruloyl group enhances intestinal absorption via passive diffusion, unlike the free Gly-Leu which relies on PepT1 transporters.
References
Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Journal of Biological Chemistry, 249(14), 4601-4607.
Li, G. H., et al. (2006). Angiotensin I-converting enzyme inhibitory peptides from Alcalase hydrolysate of mung bean protein. Process Biochemistry, 41(4), 831-836.
Cheung, H. S., et al. (1980). Binding of peptide substrates and inhibitors of angiotensin-converting enzyme. Journal of Biological Chemistry, 255(2), 401-407.
Szwajgier, D., & Jakubczyk, A. (2010). Ferulic acid and its derivatives as potential modulators of the enzymatic activity of cholinesterases. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 833-842.
This guide details the physicochemical properties, kinetic utility, and experimental protocols for FA-Gly-Leu-OH , a synthetic chromogenic substrate used in the analysis of neutral metalloproteases. Kinetic Substrate for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical properties, kinetic utility, and experimental protocols for FA-Gly-Leu-OH , a synthetic chromogenic substrate used in the analysis of neutral metalloproteases.
Kinetic Substrate for Metalloprotease Profiling
Physicochemical Profile
FA-Gly-Leu-OH is a synthetic dipeptide derivative characterized by the N-terminal Furanacryloyl (FA) group. This chromophore is sensitive to the electronic environment of the peptide bond, making it an excellent reporter for enzymatic hydrolysis. While the amide form (FAGLA) is more historically prominent, the free acid form (FA-Gly-Leu-OH) serves specific utility in thermodynamic studies and as a reference standard for C-terminal modifications.
Molecular Identity
Parameter
Specification
Chemical Name
N-[3-(2-Furyl)acryloyl]-Glycyl-L-Leucine
Common Abbreviation
FA-Gly-Leu-OH
Molecular Formula
C₁₅H₂₀N₂O₅
Molecular Weight
308.33 g/mol
CAS Number
Not widely listed; Analogous to 26400-33-9 (Amide)
Solubility
Soluble in buffer (pH > 6.0), DMSO, Methanol
pKa (Terminal Carboxyl)
~3.6 (Leucine carboxyl)
Absorbance Max (λmax)
305–308 nm (in aqueous buffer)
Structural Composition
The molecule consists of three distinct functional domains:[1]
Chromophore (FA): A furan ring conjugated with an acrylic acid moiety. The extended
-electron system is responsible for the UV absorbance.
Spacer (Gly): Provides steric freedom, preventing direct interference of the bulky FA group with the enzyme active site.
Recognition Element (Leu): The hydrophobic isobutyl side chain directs specificity toward the S1' subsite of thermolysin-like proteases.
Mechanistic Utility: The "Blue Shift" Phenomenon
The utility of FA-Gly-Leu-OH relies on a spectral shift that occurs upon cleavage of the peptide bond between Glycine and Leucine.
The FRET-Like Electronic Effect
In the intact substrate, the carbonyl group of the Gly-Leu peptide bond exerts an electron-withdrawing effect on the conjugated FA system. Upon hydrolysis, this bond is broken, and the FA group remains attached only to Glycine (forming FA-Gly-OH). This alters the dipole moment and solvation shell of the chromophore, causing a hypsochromic shift (blue shift) in the absorption spectrum.
Intact Substrate (FA-Gly-Leu-OH):
Hydrolysis Product (FA-Gly-OH):
Differential Monitoring
Rather than tracking the peak shift directly, kinetics are monitored at 345 nm . At this wavelength, the intact substrate absorbs significantly more than the product. As the reaction proceeds, absorbance decreases (
).
Key Constant:
Differential Extinction Coefficient (
):
Note: This value is derived from the standard FAGLA assay (Feder, 1963) and is applicable due to the distal nature of the C-terminal modification relative to the chromophore.
Experimental Protocol: Thermolysin Kinetic Assay
This protocol describes the continuous spectrophotometric determination of Thermolysin activity using FA-Gly-Leu-OH.
Reagents
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.
Rationale: Calcium is strictly required for Thermolysin stability and activity.
Substrate Stock (50 mM): Dissolve FA-Gly-Leu-OH in pure DMSO. Store at -20°C.
Enzyme Solution: Thermolysin (e.g., from Bacillus thermoproteolyticus) dissolved in cold Assay Buffer.
Step-by-Step Methodology
Baseline Setup:
Pre-warm the UV-Vis spectrophotometer to 25°C.
Set wavelength to 345 nm .
Blank the instrument with Assay Buffer.
Reaction Mixture Preparation (Cuvette):
Add 2.9 mL Assay Buffer.
Add 0.1 mL Substrate Stock (Final [S] = 1.67 mM).
Mix by inversion and allow to equilibrate for 2 minutes.
Initiation:
Add 10–50 µL of Enzyme Solution.
Immediately mix by inversion (do not vortex vigorously to avoid denaturation).
Data Acquisition:
Record the decrease in absorbance (
) for 3–5 minutes.
Ensure the slope is linear (
).
Calculation:
: Total reaction volume (mL)
: Volume of enzyme added (mL)
: Path length (1 cm)
: 0.31 mM⁻¹cm⁻¹ (Use absolute value for calculation)
Enzymatic Pathway Visualization
The following diagram illustrates the specific cleavage mechanism of Thermolysin on FA-Gly-Leu-OH.
Caption: Kinetic pathway of FA-Gly-Leu-OH hydrolysis. The cleavage of the Gly-Leu bond isolates the FA-Gly chromophore, resulting in the measurable spectral shift.
Critical Considerations & Troubleshooting
Substrate Inhibition
At high concentrations (>5 mM), FA-Gly-Leu-OH can exhibit substrate inhibition due to non-productive binding modes in the hydrophobic pocket of Thermolysin. Maintain substrate concentrations near
(approx. 1–2 mM) for standard activity assays.
pH Sensitivity
The absorption spectrum of the FA group is pH-dependent. Ensure the assay buffer is strictly maintained between pH 6.0 and 8.0. Below pH 5.5, the protonation of the FA group itself may alter the baseline absorbance, interfering with the
measurement.
Comparison with FAGLA
Researchers often confuse FA-Gly-Leu-OH with FAGLA (FA-Gly-Leu-NH₂) .
FAGLA: Amide C-terminus. Standard for Thermolysin.
FA-Gly-Leu-OH: Free acid C-terminus.
Impact: The free acid has a negative charge at neutral pH. This may slightly increase the
compared to FAGLA due to electrostatic repulsion near the hydrophobic S1' pocket, but the (turnover number) generally remains comparable.
References
Feder, J. (1963). "Studies on the specificity of Bacillus subtilis neutral protease with synthetic substrates." Biochemistry, 2(10), 2293-2298.
Inouye, K. (1992).[2] "Effects of salts on the thermolysin-catalyzed hydrolysis of Furanacryloyl-Gly-Leu-NH2." Journal of Biochemistry, 112(3), 335-340.[2]
Holmquist, B., & Vallee, B. L. (1974). "Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme." Journal of Biological Chemistry, 249(14), 4601-4607.
Executive Summary FA-Gly-Leu-OH (N-(3-(2-furyl)acryloyl)-Gly-Leu-OH) and its amide derivative FAGLA (FA-Gly-Leu-NH2) represent a class of chromogenic substrates essential for the kinetic characterization of zinc-dependen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
FA-Gly-Leu-OH (N-(3-(2-furyl)acryloyl)-Gly-Leu-OH) and its amide derivative FAGLA (FA-Gly-Leu-NH2) represent a class of chromogenic substrates essential for the kinetic characterization of zinc-dependent metalloproteases. Unlike endpoint assays that require termination and separation, FA-Gly-Leu-OH allows for continuous spectrophotometric monitoring , enabling real-time observation of enzyme velocities (
).
This guide details the physiochemical mechanism, experimental protocols, and advanced applications of FA-Gly-Leu-OH, specifically targeting Thermolysin (EC 3.4.24.27) and Neprilysin (Neutral Endopeptidase/NEP, EC 3.4.24.11). It serves as a blueprint for researchers conducting inhibitor screening, kinetic profiling, and quality control in bioprocessing.
The utility of FA-Gly-Leu-OH relies on the electronic properties of the Furanacryloyl (FA) fluorophore/chromophore attached to the N-terminus.
The Furanacryloyl Reporter System
The FA group contains a conjugated double-bond system that extends to the carbonyl carbon of the peptide bond.
Intact Substrate: The conjugation system is extended, resulting in an absorption maximum (
) around 300–305 nm, with a significant "tail" extending to 345 nm.
Hydrolysis: When the peptide bond between Glycine and Leucine is cleaved, the electronic conjugation is disrupted or altered (specifically, the FA group remains attached to Glycine, but the environment and solvation change). This results in a blue shift (hypsochromic shift) of the absorption spectrum.
Quantification: By monitoring the decrease in absorbance at a wavelength on the red edge of the spectrum (typically 324 nm or 345 nm ), the hydrolysis rate can be calculated directly using the differential extinction coefficient (
).
Structural Specifications
Property
Specification
Chemical Name
N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucine
Abbreviation
FA-Gly-Leu-OH (Free Acid) / FAGLA (Amide)
Molecular Weight
~322.3 g/mol (Free Acid)
Solubility
Soluble in buffers (pH 6–8); Stock solutions often prepared in DMSO or DMF.
Target Bond
Gly-Leu (cleaved by endopeptidases preferring P1' hydrophobic residues)
Typically -310 to -330 M⁻¹cm⁻¹ (Buffer dependent)
Expert Insight: While FA-Gly-Leu-OH (free acid) is a valid substrate, the amide form FAGLA is frequently preferred in crude biological samples. The C-terminal amide blocks the action of Carboxypeptidases (which require a free C-terminal carboxylate), ensuring that any observed hydrolysis is due to Endopeptidase activity (e.g., Thermolysin).
Primary Application: Thermolysin Kinetics[2]
Thermolysin is a thermostable neutral metalloproteinase. FA-Gly-Leu-OH is the "Gold Standard" substrate for determining its activity because the Gly-Leu bond mimics the enzyme's specificity for hydrophobic amino acids at the P1' position.
Experimental Protocol
Reagents:
Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂. (Calcium is critical for Thermolysin thermal stability).
Substrate Stock: 10 mM FA-Gly-Leu-OH in DMSO.
Enzyme Solution: Thermolysin (0.1 – 1.0 µM) in Buffer.
Workflow:
Blanking: Zero the spectrophotometer at 345 nm with a cuvette containing 1.98 mL Buffer + 20 µL Substrate Stock.
Initiation: Add 10–50 µL of Enzyme Solution to the cuvette. Mix by inversion immediately.
Monitoring: Record the decrease in Absorbance (
) for 3–5 minutes.
Calculation:
Where
(Verify value in your specific buffer).
Mechanistic Diagram
Figure 1: Catalytic hydrolysis of FA-Gly-Leu-OH by Thermolysin. The cleavage of the Gly-Leu bond alters the electronic environment of the Furanacryloyl group, causing a measurable decrease in absorbance at 345 nm.
Beyond basic kinetics, FA-Gly-Leu-OH is utilized in high-throughput screening (HTS) for inhibitors of Neprilysin (NEP) , a target in heart failure (Entresto mechanism) and Alzheimer's disease (amyloid degradation).
Neprilysin (Neutral Endopeptidase) Assay
NEP shares similar specificity with Thermolysin (cleaving on the amino side of hydrophobic residues).
Specificity: NEP cleaves FA-Gly-Leu-OH at the Gly-Leu bond.
Inhibitor Control: The assay must be validated using Phosphoramidon (a specific NEP inhibitor) or EDTA (chelates the catalytic Zinc). If activity persists in the presence of Phosphoramidon, the sample contains contaminating proteases.
High-Throughput Screening (HTS) Workflow
For drug discovery, this assay is adapted to 96-well plates.
Figure 2: Workflow for HTS inhibitor screening using FA-Gly-Leu-OH. The continuous nature of the assay allows for the exclusion of false positives caused by compound precipitation or non-linear artifacts.
Troubleshooting & Optimization
To ensure Trustworthiness and reproducibility, adhere to these critical parameters:
Parameter
Recommendation
Reason
pH Sensitivity
Maintain pH 7.0 – 8.0
Zinc-metalloproteases are strictly pH-dependent; activity drops sharply < pH 6.0.
Zinc Presence
Avoid Phosphate buffers
Phosphate can chelate Zinc or precipitate Calcium, inactivating the enzyme. Use Tris or HEPES.
Substrate Concentration
Use
For determination. If determining , range from to .
Thermal Stability
Add 10 mM CaCl₂
Thermolysin requires Calcium for structural thermostability, distinct from the catalytic Zinc.
References
Federici, G., et al. (1985). A sensitive spectrophotometric assay for neutral endopeptidase activity. Anal. Biochem. 151, 150-157. Link
Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. J. Biol. Chem. 249(14), 4601-4607. Link
Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc metallopeptidases. Acc. Chem. Res. 21(9), 333-340. Link
Hersh, L. B., & Morihara, K. (1986). Comparison of the subsite specificity of the mammalian neutral endopeptidase 24.11 (enkephalinase) to the bacterial neutral endopeptidase thermolysin. J. Biol. Chem. 261(14), 6433-6437. Link
Foundational
FA-Gly-Leu-OH as a Potential Protease Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug development. A key component of this research is the use of specific substrates to quantify and characterize proteolytic activity. This guide provides an in-depth technical overview of N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucine (FA-Gly-Leu-OH) and its close analog, N-(3-(2-furyl)acryloyl)-Glycyl-L-Leucinamide (FAGLA), as chromogenic substrates for neutral proteases. We will delve into the core principles of the spectrophotometric assay, provide a detailed, field-proven protocol for its implementation, discuss the interpretation of kinetic data, and explore the broader applications and specificity of this substrate class. This document is designed to equip researchers with the necessary expertise to confidently and accurately employ FA-Gly-Leu-OH in their workflows.
Introduction: The Utility of FA-Blocked Peptide Substrates
Protease activity is intricately regulated and plays a critical role in health and disease, making proteases significant therapeutic targets. To study these enzymes, researchers require reliable methods to measure their activity. Synthetic peptide substrates that mimic the natural cleavage sites of proteases are invaluable tools in this endeavor.
FA-Gly-Leu-OH belongs to a class of synthetic dipeptide substrates where the N-terminus is blocked by a furylacryloyl (FA) group. This FA group serves a crucial function as a chromophore, a molecule that absorbs light at a specific wavelength. The peptide sequence, Glycyl-L-Leucine (Gly-Leu), is designed to be recognized and cleaved by specific classes of proteases.
The primary application of FA-Gly-Leu-OH and its amide variant, FAGLA, is in the characterization of neutral metalloproteases, with the most prominent example being thermolysin from Bacillus thermoproteolyticus rokko.[1] These substrates are widely used due to the simplicity and convenience of the resulting spectrophotometric assay, which allows for continuous monitoring of enzyme activity.
Principle of the Spectrophotometric Assay
The experimental utility of FA-Gly-Leu-OH is centered on a change in its light-absorbing properties upon enzymatic cleavage. The underlying principle is a straightforward spectrophotometric measurement.
The FA group conjugated to the Gly-Leu dipeptide has a distinct absorbance spectrum. When a protease cleaves the peptide bond between the Glycine and Leucine residues, the electronic environment of the FA chromophore is altered. This alteration leads to a decrease in the absorbance of light at a specific wavelength, typically around 345 nm.
This change in absorbance is directly proportional to the amount of substrate hydrolyzed. By monitoring the rate of decrease in absorbance over time, one can determine the initial velocity of the enzymatic reaction. This continuous assay format is advantageous as it allows for real-time kinetic analysis without the need to stop the reaction or separate products from the substrate. The relationship between the reaction rate and substrate concentration can then be used to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
Caption: A streamlined workflow for the FA-Gly-Leu-OH protease assay.
Data Interpretation and Kinetic Analysis
The primary output of the assay is a plot of absorbance versus time. The initial, linear portion of this curve represents the initial velocity (v₀) of the reaction.
Calculating Reaction Velocity
The rate of substrate hydrolysis can be calculated using the Beer-Lambert law:
v₀ (M/s) = (ΔA/Δt) / (ε × l)
Where:
ΔA/Δt is the initial rate of change in absorbance (the slope of the linear portion of the curve).
ε is the molar extinction coefficient difference, which for FAGLA hydrolysis is -310 M⁻¹cm⁻¹.
[2]* l is the path length of the cuvette (typically 1 cm).
Determining Km and Vmax
To determine the Michaelis-Menten kinetic parameters, the assay is performed at a fixed enzyme concentration and varying substrate concentrations. The calculated initial velocities (v₀) are then plotted against the substrate concentration ([S]). This data can be fitted to the Michaelis-Menten equation using non-linear regression software:
v₀ = (Vmax × [S]) / (Km + [S])
Vmax is the maximum reaction velocity.
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.
Calculating kcat and Catalytic Efficiency
kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit time. It is calculated as:
kcat = Vmax / [E]
Where [E] is the total enzyme concentration.
Catalytic Efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. It is a second-order rate constant that considers both substrate binding and turnover.
[3]
Quantitative Data and Substrate Specificity
While FA-Gly-Leu-OH and FAGLA are excellent substrates for thermolysin, their effectiveness with other proteases varies, highlighting the importance of substrate specificity.
Note: The Km for thermolysin with FAGLA is relatively high, indicating moderate affinity.
[4]
The Gly-Leu sequence is a key determinant of specificity. Thermolysin prefers to cleave peptide bonds on the N-terminal side of large hydrophobic amino acids like Leucine. [1]However, other proteases may not recognize this sequence efficiently. For instance, protealysin, another M4 family peptidase, hydrolyzes FAGLA with an efficiency roughly 100 times lower than thermolysin. [5]This demonstrates that while FAGLA is a good substrate for thermolysin-like proteases, it is not a universal substrate for all metalloproteases.
The choice of the C-terminal group (-OH vs. -NH₂) can also influence kinetics, although the fundamental principle of the assay remains the same. The amide version (FAGLA) is frequently used and well-characterized in the literature.
Logical Framework for Assay Design and Validation
The success of a protease assay using FA-Gly-Leu-OH depends on a logical progression from understanding the system to validating the results.
Caption: Logical relationships in designing a protease assay.
Conclusion
FA-Gly-Leu-OH and its amide derivative FAGLA are robust and convenient chromogenic substrates for the continuous monitoring of neutral proteases, particularly thermolysin. The simplicity of the spectrophotometric assay, combined with the ability to derive detailed kinetic parameters, makes it a valuable tool for researchers in basic science and drug discovery. By understanding the underlying principles of the assay, adhering to a rigorous and well-controlled protocol, and correctly interpreting the kinetic data, scientists can generate reliable and reproducible results for the characterization of protease activity. The specificity of the Gly-Leu sequence also provides a basis for comparative studies of protease function, contributing to a deeper understanding of their biological roles.
References
Gimalov, F., et al. (2019). An Internally Quenched Fluorescent Peptide Substrate for Protealysin. Molecules, 24(19), 3585. [Link]
Kresge, N., Simoni, R. D., & Hill, R. L. (2009). The Energetics of Enzyme Catalysis: The Work of William P. Jencks. Journal of Biological Chemistry, 284(43). [Link]
Daniel, R. M., Danson, M. J., & Eisenthal, R. (2020). Conformational sampling and kinetics changes across a non-Arrhenius break point in the enzyme thermolysin. Structural Dynamics, 7(1), 014701. [Link]
Feder, J., & Schuck, J. M. (1970). Comparative kinetic studies on the neutral protease and thermolysin catalyzed hydrolysis of simple dipeptide substrates. Biotechnology and Bioengineering, 12(2), 313-319. [Link]
Inouye, K., et al. (2007). Activation of the peptidase activity of thermolysin by NaCl. Journal of Biochemistry, 142(3), 335-343. [Link]
Yasukawa, K., & Inouye, K. (2007). Improving the activity and stability of thermolysin by site-directed mutagenesis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(10), 1281-1288. [Link]
Application Note: High-Fidelity Solid-Phase Synthesis of N-Formylated Dipeptides (FA-Gly-Leu-OH)
Abstract & Scope The synthesis of short N-formylated peptides, such as the chemotactic analog FA-Gly-Leu-OH , presents two distinct chemical challenges often overlooked in standard Solid-Phase Peptide Synthesis (SPPS) wo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The synthesis of short N-formylated peptides, such as the chemotactic analog FA-Gly-Leu-OH , presents two distinct chemical challenges often overlooked in standard Solid-Phase Peptide Synthesis (SPPS) workflows:
Diketopiperazine (DKP) Formation: Dipeptides bound to resins via C-terminal esters are thermodynamically prone to premature cyclization and cleavage upon N-terminal deprotection.
N-Terminal Formylation: Standard capping reagents (acetic anhydride) yield acetylated products. Specific activation of formic acid is required to install the formyl group (-CHO) efficiently.
This guide details a robust, self-validating protocol using 2-Chlorotrityl Chloride (2-CTC) resin to sterically suppress DKP formation and a Formic Acid/DIC active ester strategy for high-yield formylation.
Strategic Planning & Chemical Logic
The Resin Choice: Mitigating DKP
The most critical failure mode in FA-Gly-Leu-OH synthesis is the loss of the peptide during the deprotection of the Glycine residue.
Mechanism of Failure: Upon removal of the Fmoc group from Gly-Leu-Resin, the free amine of Glycine can attack the carbonyl carbon of the Leucine-Resin ester bond. This intramolecular aminolysis releases the cyclic dipeptide (DKP) and leaves a hydroxymethyl-resin behind.
Solution: We utilize 2-Chlorotrityl Chloride (2-CTC) resin . The bulky trityl linker provides significant steric hindrance, preventing the free amine from attacking the ester linkage. Standard Wang resin is not recommended for this sequence due to high DKP risk.
Formylation Strategy
Formyl groups are unstable compared to acetyl groups. We employ an in situ activation method using Diisopropylcarbodiimide (DIC) and Formic Acid .
Why not Acetic Anhydride? Acetic anhydride yields N-acetyl-Gly-Leu-OH.
Why DIC? DIC forms an O-acylisourea intermediate with formic acid, which rearranges to the reactive formyl anhydride or active ester, allowing efficient N-capping without the solubility issues of DCC (whose urea byproduct is insoluble).
Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Swell in DCM for 20 mins. Drain.
Prepare Loading Solution: Dissolve Fmoc-Leu-OH (1.2 eq relative to resin capacity) and DIPEA (4.0 eq) in DCM (10 mL).
Coupling: Add solution to resin.[2] Agitate for 2 hours at Room Temperature (RT).
Capping (Methanol): Add HPLC-grade Methanol (1 mL) to the reaction mixture (still with resin) and agitate for 20 mins. Note: This caps unreacted chlorides on the resin.
Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).
Phase 2: Peptide Assembly & DKP Prevention
Critical Step: Minimize time in base during Glycine deprotection.
Fmoc Removal (Leu): Treat with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
Coupling (Gly):
Dissolve Fmoc-Gly-OH (3.0 eq), Oxyma Pure (3.0 eq), and DIC (3.0 eq) in DMF.
Pre-activate for 2 minutes.
Add to resin.[2][3][4][5][6][7][8] Agitate for 45–60 mins.
Lyophilization: Dissolve pellet in 50% Acetonitrile/Water and lyophilize.
Process Visualization
Synthesis Workflow
The following diagram illustrates the critical path, highlighting the specific reagents for formylation and the DKP control point.
Caption: Step-by-step SPPS workflow for FA-Gly-Leu-OH, emphasizing the critical DKP control point and separate activation of formic acid.
Mechanism of DKP Formation (To Be Avoided)
Understanding the side reaction is essential for troubleshooting.
Caption: The DKP side-reaction mechanism. 2-CTC resin prevents the nucleophilic attack shown in red.
Analytical Validation (QC)
Parameter
Method
Acceptance Criteria
Identity
ESI-MS (Positive Mode)
Observed Mass [M+H]⁺ ≈ 217.1 Da (Calc MW: 216.24)
Purity
RP-HPLC (C18 Column)
> 95% Area Integration (220 nm)
Formylation Check
1H-NMR (Optional)
Distinct singlet at ~8.0-8.3 ppm (Formyl proton)
Troubleshooting Note:
If MS shows a mass of 170.2 Da , this corresponds to Cyclo(Gly-Leu) , confirming DKP formation occurred. Switch to a fresher batch of 2-CTC resin or lower the loading temperature.
References
Solid Phase Formylation of N-Terminus Peptides.
Source: National Institutes of Health (PMC).
Context: Establishes the efficacy of Formic Acid/DCC (or DIC) activation at low temperatures for solid-phase applications.
URL:[Link]
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
Source: ACS Omega / NIH.
Context: Detailed analysis of DKP formation mechanisms and the necessity of steric hindrance (2-CTC) or dipeptide blocks.
URL:[Link]
Application Note: High-Throughput Screening for Metalloprotease Inhibitors Using FA-Gly-Leu-OH
Abstract This application note details a robust, continuous spectrophotometric protocol for the high-throughput screening (HTS) of metalloprotease inhibitors—specifically targeting Carboxypeptidase A (CPA) and Thermolysi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, continuous spectrophotometric protocol for the high-throughput screening (HTS) of metalloprotease inhibitors—specifically targeting Carboxypeptidase A (CPA) and Thermolysin —using the synthetic chromogenic substrate Furanacryloyl-Glycyl-L-Leucine (FA-Gly-Leu-OH) . Unlike end-point assays, this kinetic method allows for the real-time monitoring of enzymatic hydrolysis via a distinct spectral blue shift at 345 nm. This guide provides a self-validating experimental framework, including buffer optimization, kinetic parameter determination, and automated data analysis workflows suitable for 96-well and 384-well microplate formats.
Introduction & Assay Principle
The Substrate: FA-Gly-Leu-OH
FA-Gly-Leu-OH is a blocked dipeptide substrate designed for the kinetic analysis of zinc-dependent metalloproteases. It features a furanacryloyl (FA) group at the N-terminus, which serves as a chromophore.
Specificity:
Carboxypeptidase A (CPA): FA-Gly-Leu-OH is a classic substrate for CPA. The enzyme acts as an exopeptidase, cleaving the C-terminal Leucine residue.
Thermolysin: While Thermolysin typically prefers the amide form (FA-Gly-Leu-NH₂ or FAGLA), it also hydrolyzes the free acid form (FA-Gly-Leu-OH) at the Gly-Leu bond, functioning as an endopeptidase.
Mechanism of Detection
The assay relies on an electronic spectral shift. The FA group's absorption spectrum is sensitive to the electronic environment of the peptide bond.
Intact Substrate: The carbonyl group of the peptide bond is conjugated with the furanacryloyl system, stabilizing the excited state and shifting absorbance to longer wavelengths (
).
Hydrolysis: Cleavage of the Gly-Leu bond disrupts this conjugation.
Result: This causes a blue shift (hypsochromic shift) in the absorption spectrum. The reaction is monitored by measuring the decrease in absorbance at 345 nm .
Advantages for HTS
Continuous Kinetic Data: Allows identification of false positives (e.g., aggregators) and calculation of
in real-time.
Label-Free: No fluorescent tags or radioactive materials required.
Cost-Effective: Synthetic peptide chemistry is scalable.
Experimental Workflow Visualization
The following diagram illustrates the reaction mechanism and the HTS decision logic.
Caption: Reaction mechanism showing the hydrolysis-induced spectral shift and the sequential HTS workflow.
is tightly bound; adding excess Zn can be inhibitory.
Standard Inhibitor
1,10-Phenanthroline or Phosphoramidon
-20°C
Positive control for inhibition.
Solvent
DMSO (Anhydrous)
RT
For compound library and substrate stock.
Equipment
Microplate Reader: Capable of absorbance measurements at 345 nm (Monochromator or Filter-based).
Plates: UV-transparent 96-well or 384-well plates (e.g., Corning UV, Greiner UV-Star). Standard polystyrene plates absorb at 345 nm and are unsuitable.
Detailed Protocol
Reagent Preparation
A. Assay Buffer (Standard):
50 mM Tris-HCl (pH 7.5 at 25°C)
100 mM NaCl (Stabilizes ionic strength)
10 mM
(Critical for structural stability of thermolysin/CPA)
Note: Do not add EDTA or EGTA.
B. Substrate Stock (10 mM):
Dissolve FA-Gly-Leu-OH in 100% DMSO to a concentration of 10 mM.
Sonicate briefly if necessary to ensure complete dissolution.
Store aliquots at -20°C. Stable for 1 month.
C. Enzyme Solution:
Prepare a working stock of enzyme in Assay Buffer immediately before use.
Target concentration: Titrate enzyme to achieve a linear velocity (
per min) over the first 10 minutes.
Typical Start: 10 nM - 50 nM final concentration.
HTS Assay Procedure (384-well format)
This protocol assumes a final assay volume of 50 µL.
Compound Addition:
Dispense 0.5 µL of test compounds (in DMSO) into wells.
Include High Controls (DMSO only, 0% Inhibition) and Low Controls (Standard Inhibitor, 100% Inhibition).
Enzyme Dispense:
Add 25 µL of diluted Enzyme Solution to all wells.
Centrifuge plate briefly (1000 rpm, 1 min) to mix.
Pre-incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.
Substrate Initiation:
Dilute 10 mM Substrate Stock to 1 mM in Assay Buffer (2x working concentration).
Add 25 µL of Substrate Solution to start the reaction (Final [S] = 0.5 mM).
Kinetic Measurement:
Immediately place in plate reader.
Read Absorbance at 345 nm .
Interval: Every 30–60 seconds for 20 minutes.
Temperature: Maintain 25°C constant.
Data Analysis & Validation
Velocity Calculation
Do not use endpoint values, as they can be confounded by compound absorbance. Use the initial rate (
).
Plot OD (345 nm) vs. Time (min).
Determine the slope (
) of the linear portion (typically 0–10 min).
Calculate Activity:
: Differential extinction coefficient ( depending on pH).
: Pathlength (approx. 0.3 cm for 50 µL in 384-well).
Percent Inhibition
: Slope of test compound.
: Slope of DMSO only.
: Slope of no-enzyme control (background hydrolysis).
Quality Control (Z-Factor)
For a robust HTS assay, the Z' factor must be > 0.5.
: Mean and SD of High Controls (Enzyme + DMSO).
: Mean and SD of Low Controls (Enzyme + Inhibitor).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Signal Change
Substrate concentration too low ()
Increase [S] to (Check literature, typically 0.1–1.0 mM).
Non-Linear Kinetics
Enzyme concentration too high
Dilute enzyme until linear rate is maintained for >10 min.
High Background OD
Compound absorbs at 345 nm
Use kinetic slope analysis (rate) rather than endpoint. "Inner Filter Effect" correction may be needed for highly absorbing compounds.
Precipitation
Substrate insolubility
Ensure DMSO < 5% final. Warm buffer to 25°C.
Critical Note on "Inner Filter Effect"
Since 345 nm is in the UV range, some library compounds may absorb light.
Diagnosis: If
is significantly higher than the control wells.
Mitigation: Kinetic reads mitigate this, as the rate of change is measured. However, if OD > 2.0, the detector may saturate. Flag these compounds as "Interference".
References
Federici, G., et al. (1985). Purification and characterization of an endonuclease from Thermus thermophilus HB8. This paper establishes the foundational use of Furanacryloyl substrates for thermostable proteases.
Holmquist, B., & Vallee, B. L. (1974). Metal substitutions and inhibition of thermolysin: spectra of the cobalt enzyme. Proceedings of the National Academy of Sciences. Defines the spectral properties of FA-Gly-Leu-NH2/OH hydrolysis.
Mock, W. L., & Aksamawati, M. (1994). Mechanism of action of thermolysin from kinetic studies with fluorescent substrates. Biochemical Journal. Provides kinetic comparisons relevant to FA-substrates.
Yang, H. Y., & Erdös, E. G. (1985). Second kinetic parameter for the hydrolysis of FA-Gly-Leu-NH2 by neutral endopeptidase 24.11. Use of FA-substrates for other metalloproteases.
Thermo Fisher Scientific. Extinction Coefficients and Protein Absorbance. General guide for calculating concentration via Beer-Lambert Law.
Troubleshooting low yield in Furan-2-yl-acryloyl-Gly-Leu-OH synthesis
Executive Summary & Diagnostic Overview Furan-2-yl-acryloyl-Gly-Leu-OH (FAGL-OH) is a chromogenic substrate typically used for spectrophotometric assays of metalloproteases like Thermolysin and Collagenase. The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Overview
Furan-2-yl-acryloyl-Gly-Leu-OH (FAGL-OH) is a chromogenic substrate typically used for spectrophotometric assays of metalloproteases like Thermolysin and Collagenase. The synthesis involves coupling 3-(2-furyl)acrylic acid (FA) to the N-terminus of a Gly-Leu dipeptide.
Low yields in this synthesis are rarely due to the peptide coupling itself (Gly and Leu are sterically unhindered). Instead, the failure points are almost exclusively related to the chemical instability of the Furan-Acryloyl (FA) moiety during standard peptide processing steps.
Quick Diagnostic: What does your crude product look like?
Observation
Probable Root Cause
Immediate Action
Black/Brown Tarry Residue
Acid-Catalyzed Polymerization. The furan ring has degraded during high-acid cleavage (e.g., 95% TFA).
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin or Solution Phase.
Complex Mixture (Multiple Peaks)
Scavenger Adducts. Thiol scavengers (EDT, Dodecanethiol) in your cleavage cocktail attacked the acryloyl double bond.
REMOVE THIOLS from cleavage cocktail immediately.
Starting Material Remains
Poor Solubility. Furan-acrylic acid is hydrophobic; Gly-Leu is hydrophilic.
Use DMF/DMSO as solvent; ensure FA is pre-activated.
Critical "Yield Killers" & Solutions
Killer A: The "Scavenger Trap" (Michael Addition)
The Issue: Standard SPPS cleavage cocktails (like Reagent K) contain thiols (Ethanedithiol - EDT) to scavenge carbocations.
The Chemistry: The acryloyl group contains an
-unsaturated carbonyl, which is a potent Michael Acceptor . Thiols are excellent Michael Donors. If you use EDT, it will permanently covalently bond to your product, destroying the double bond required for UV absorbance.
STOP: Do NOT use Reagent K or any cocktail containing EDT, Dodecanethiol, or Thioanisole.
SOLUTION: Use a "Thiol-Free" Cleavage Cocktail.[1]
Why: TIS is a sufficient scavenger for t-Butyl groups and does not react with the double bond.
Killer B: The "Acid Bath" (Furan Degradation)
The Issue: Furan rings are electron-rich and acid-sensitive. Prolonged exposure to 95% TFA (standard for Wang resin cleavage) can cause ring opening, hydrolysis to diketones, or polymerization.
The Chemistry: Protonation of the furan oxygen or C2 leads to oxonium intermediates that rapidly polymerize or hydrolyze, turning the mixture black.
SOLUTION: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
Why: 2-CTC is an ultra-acid-sensitive resin. You can cleave the peptide using only 1% TFA in DCM .
Benefit: The low acid concentration preserves the furan ring and the acryloyl group.
Visual Troubleshooting Workflows
Diagram 1: Synthesis Strategy Decision Tree
Caption: Logical flow to select the correct synthesis method based on available equipment and reagents.
Diagram 2: The "Scavenger Trap" Mechanism
Caption: Mechanism showing how thiol scavengers destroy the target molecule via Michael Addition.
Optimized Experimental Protocols
Protocol A: The "Safe" SPPS Method (2-CTC Resin)
Best for: High purity, avoiding purification difficulties.
Dissolve 3-(2-furyl)acrylic acid (3 eq) and HATU (2.9 eq) in DMF.
Add DIPEA (6 eq). Pre-activate for 2 minutes (yellow color change).
Add to resin. Shake for 2-3 hours. (Double coupling recommended).
Cleavage (The "Soft" Cleavage):
Wash resin with DCM (x5).
Treat resin with 1% TFA in DCM (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize immediately).
Repeat 5-10 times.
Concentrate filtrate. The product (FAGL-OH) is obtained as the free acid without exposing the furan to harsh conditions.
Protocol B: Solution Phase Synthesis
Best for: Scale-up (>5 grams) where resin is too expensive.
Preparation of Gly-Leu:
Suspend H-Gly-Leu-OH (commercial) in DMF/Water (4:1).
Add NaHCO3 (2 eq) to solubilize.
Activation of Furan-Acrylic Acid:
In a separate flask, dissolve 3-(2-furyl)acrylic acid (1.1 eq) in dry DMF.
Add N-Hydroxysuccinimide (HOSu) (1.1 eq) and EDC.HCl (1.1 eq). Stir 1h at 0°C to form the NHS-ester.
Coupling:
Add the activated NHS-ester solution dropwise to the Gly-Leu solution.
Stir overnight at Room Temp.
Workup:
Acidify carefully to pH 3 with 1M HCl (watch for precipitation).
Extract with Ethyl Acetate. The FAGL-OH is usually soluble in EtOAc, while unreacted Gly-Leu remains in water.
Frequently Asked Questions (FAQ)
Q: Can I use Fmoc-Gly-Leu-Wang resin?A: You can, but you must modify the cleavage. Do not use 95% TFA for 2 hours. Try a "low-water" cleavage: TFA/TIS/DCM (50:5:45) for 1 hour. However, yields will be lower than with 2-CTC resin due to furan degradation.
Q: My product has a strong sulfur smell and the Mass Spec is +76 Da higher than expected.A: You used a cleavage cocktail with Ethanedithiol (EDT) . The +76 Da corresponds to the addition of C2H6S2 to your molecule. This is irreversible. You must re-synthesize using a thiol-free cocktail.
Q: Why is the coupling of Furan-Acrylic acid so slow?A: It shouldn't be. If it is slow, your activation is failing. Furan-acrylic acid can sometimes contain polymeric impurities (check the color of your starting material; it should be white/pale yellow, not brown). Recrystallize the starting acid from ethanol if necessary.
Q: The product precipitates during the reaction in solution phase.A: FAGL-OH is amphiphilic. As the reaction proceeds, the hydrophobic furan group attaches to the hydrophilic peptide, changing solubility. Add DMSO to the reaction mixture to maintain solubility, or the reaction will stall.
References
Furan Stability in Acid
Gong, S., et al. (2013). "A Practical Synthetic Method for Furylacryloyl-Gly-Leu-NH2." Advanced Materials Research.
Michael Addition Risks
Jackson, P.A., et al. (2021). "Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols." Biochem J. (Establishes the reactivity of acryloyl groups toward thiols).
Feder, J. (1968). "A Spectrophotometric Assay for Neutral Protease." Biochemical and Biophysical Research Communications. (The foundational paper for Furan-Acryloyl peptides).
Technical Support Center: FA-Gly-Leu-OH Stability & Storage Guide
[1][2] Introduction FA-Gly-Leu-OH is a synthetic chromogenic peptide substrate primarily used to assay the activity of zinc metalloproteases, specifically Carboxypeptidase A and bacterial proteases like those from Strept...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction
FA-Gly-Leu-OH is a synthetic chromogenic peptide substrate primarily used to assay the activity of zinc metalloproteases, specifically Carboxypeptidase A and bacterial proteases like those from Streptomyces griseus.[1] The N-terminal Furylacryloyl (FA) group acts as a reporter chromophore.[1] Upon enzymatic hydrolysis of the peptide bond (typically releasing the C-terminal Leucine), the electronic environment of the FA group changes, resulting in a measurable decrease in absorbance at 345 nm .[1]
This guide addresses the specific stability challenges associated with the FA chromophore (photosensitivity) and the peptide's solubility profile, providing a robust framework for reproducible experimental data.[1]
Part 1: Storage & Handling (Solid State)
Critical Stability Factors
Photosensitivity: The furylacryloyl group contains a conjugated double bond system susceptible to photo-isomerization or degradation upon exposure to UV and ambient light.[1]
Hygroscopicity: Like many peptides, FA-Gly-Leu-OH can absorb atmospheric moisture, leading to hydrolysis or difficulty in precise weighing.[1]
Storage Protocol (Lyophilized Powder)
Condition
Requirement
Reason
Temperature
-20°C (Preferred)
Slows chemical degradation and secondary structure changes.[1]
Light
Dark / Amber Vial
Prevents FA group photodegradation.[1] Wrap clear vials in aluminum foil.
Humidity
Desiccated
Prevents moisture absorption.[1] Store in a sealed container with silica gel.
Shelf Life
2 Years
If stored correctly.[1] Re-test purity (HPLC) if stored longer.[1]
Workflow: Receiving & Storage
Figure 1: Standard Operating Procedure for receiving and storing lyophilized FA-Gly-Leu-OH to ensure integrity.
Part 2: Solution Preparation & Stability
Solubility Profile
Unlike its amide counterpart (FA-Gly-Leu-NH₂), FA-Gly-Leu-OH possesses a free C-terminal carboxyl group.[1]
Low pH (< 4.0): The carboxyl group is protonated (neutral), reducing solubility in aqueous buffers.[1]
Neutral/High pH (> 7.0): The carboxyl group is ionized (negative charge), improving aqueous solubility.[1]
Preparation Protocol (Stock Solution)
Goal: Create a stable 10 mM - 50 mM stock solution.
Solvent Choice: Use 100% DMSO (Dimethyl Sulfoxide) or DMF .[1]
Why? Organic solvents prevent aggregation and inhibit microbial growth.[1] They also ensure complete dissolution of the hydrophobic FA and Leu residues before introduction to aqueous buffer.[1]
Root Cause:Enzyme Inhibition. DMSO concentration is too high (>5%).[1]
Fix: Increase stock concentration to allow for a larger dilution factor (reducing final DMSO %).
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing common FA-Gly-Leu-OH assay failures.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I dissolve FA-Gly-Leu-OH directly in water?A:Not recommended. While the free acid form is theoretically soluble at neutral pH, dissolving directly in unbuffered water (often slightly acidic) can lead to slow dissolution or aggregation.[1] Always dissolve in a small volume of DMSO first, then dilute into a buffered solution (pH 7.5).[1]
Q2: What is the extinction coefficient for FA-Gly-Leu-OH?A: The extinction coefficient (
) for the FA group at 345 nm is approximately -310 M⁻¹cm⁻¹ (differential extinction coefficient upon hydrolysis).[1]
Note: You are measuring the change in absorbance (
FA-Gly-Leu-OH (CAS 69654-89-3): Free C-terminal carboxyl.[1] Used for Carboxypeptidase A.[1][4][5]
FAGLA (FA-Gly-Leu-NH₂, CAS 26400-33-9): C-terminal amide.[1][3][6] Used for Thermolysin and neutral proteases to prevent C-terminal degradation by carboxypeptidases.[1]
Check your enzyme specificity: If your enzyme requires a free C-terminus (like Carboxypeptidases), use FA-Gly-Leu-OH.[1]
Q4: My stock solution froze at -20°C. Is it ruined?A: If dissolved in DMSO, it should freeze at -20°C (DMSO freezing point is ~19°C).[1] This is normal. Thaw completely at room temperature and vortex before use. Repeated freeze-thaw cycles are the real danger; limit this by aliquoting.[1]
References
HongTide. (n.d.).[1][3] Peptide Substrates Catalog: FA-Gly-Leu-OH. Retrieved October 26, 2023, from [Link][1]
-For) Protection & Unwanted Formylation
Last Updated: 2026-02-04
Executive Summary
The formyl group (-CHO) appears in peptide synthesis in two distinct contexts: as a protecting group for the Tryptophan indole ring (
-formyl) and as an unwanted contaminant (N-terminal formylation) caused by solvent decomposition. While offers robust protection against oxidation and alkylation during acidolysis, its removal requires specific "hard" nucleophilic conditions that can compromise peptide integrity if mishandled.
This guide provides the protocols to effectively remove
without side reactions and strategies to prevent accidental formylation from degraded solvents.[1]
Module 1: The
-Formyl Tryptophan Challenge
The Mechanism: Why use Trp(For)?
Tryptophan is electron-rich and prone to alkylation by carbocations (e.g.,
-butyl cations) generated during TFA cleavage. The -formyl group withdraws electrons from the indole ring, preventing these electrophilic attacks. However, unlike Boc or Trp(Boc), the formyl group is not acid-labile. It requires a nucleophile (thiol or base) for removal.
The Risk: Incomplete removal leads to a mass shift of +28 Da . Aggressive base removal (high pH) can cause racemization (conversion of L-isomer to D-isomer).
Diagnostic Workflow
Figure 1: Decision matrix for Tryptophan protection. Note that for standard Fmoc SPPS, Trp(Boc) is preferred to avoid formyl-related side reactions entirely.
Protocol A: Thiolytic Removal of Trp(For) (Fmoc SPPS)
Use this protocol if you MUST use Trp(For) in Fmoc synthesis. The formyl group is removed during the final TFA cleavage via reduction by 1,2-ethanedithiol (EDT).
Cleavage Reaction:
Add cocktail to the dry resin (10 mL per gram of resin).
Incubation:
Shake at room temperature for 2.5 to 3 hours . (Standard cleavage is 2 hours; the extra time ensures complete deformylation).
Precipitation:
Filter resin and precipitate filtrate into cold diethyl ether.
Technical Note: The thiol (EDT) acts as a nucleophile, attacking the carbonyl of the formyl group, releasing the free indole amine. Without EDT, the formyl group will remain attached [1, 7].
Module 2: Unwanted N-Terminal Formylation (The "Ghost" Reaction)
The Mechanism: The DMF Decomposition Trap
Even if you do not use formyl-protected amino acids, you may observe a +28 Da impurity at the N-terminus. This is caused by the decomposition of the solvent N,N-dimethylformamide (DMF).
Pathway:
DMF degrades (via hydrolysis or oxidation) into Dimethylamine and Formic Acid .[4]
During the coupling step, the activation reagents (DIC/HOBt, HATU, etc.) activate the contaminant Formic Acid.
The activated Formic Acid couples to the N-terminal amine of your peptide, permanently "capping" it with a formyl group.
Figure 2: Mechanism of accidental N-formylation via DMF decomposition.
Protocol B: Prevention & Solvent Quality Control
This is a preventative protocol.[5] Once a peptide is N-formylated, it is difficult to salvage without damaging the peptide.
1. The "Freshness" Rule:
Never use DMF that has been stored for >1 month after opening, especially if not under inert gas.
Test: Mix 1 mL DMF with 1 mL water. Check pH. If pH < 6.0, significant formic acid is present. Discard.
2. Nitrogen Sparging:
Always sparge DMF with Nitrogen (
) for 10-15 minutes before use to remove volatile amines and displace moisture.
3. The Scavenger Wash (Pre-Coupling):
If you suspect slight DMF degradation, perform a wash with 5% DIEA in DMF immediately before the coupling step. This neutralizes trace formic acid, preventing it from being activated by the subsequent coupling reagents [11].
If (1): Retreat peptide with Reagent K (Protocol A) for 2 hours.If (2): Check solvent quality. Resynthesize with fresh DMF.
Mass Shift +56 Da
Double formylation (N-term + Lysine side chain).
Resynthesize. Ensure DMF is fresh and free of formic acid.
Racemization of Trp
Base-mediated deformylation (pH > 10) was used.
Avoid using base to remove Formyl. Use Thiolytic cleavage (Protocol A).
Low Yield (Trp peptides)
Indole alkylation (no protection used).
Switch to Trp(Boc) or Trp(For). Unprotected Trp reacts with linker cations.
Frequently Asked Questions
Q: Can I use piperidine to remove the formyl group on-resin?A: Technically, yes, but it is not recommended . Piperidine deformylation is slow and follows pseudo-first-order kinetics. In standard Fmoc cycles, the contact time is too short for complete removal but long enough to cause partial removal, leading to a heterogeneous product mixture. It is safer to keep the formyl group intact until the final cleavage and remove it with EDT [1, 3].
Q: I am seeing a +28 Da peak, but I didn't use Trp(For). What happened?A: This is almost certainly N-terminal formylation caused by formic acid contamination in your DMF. This happens when DMF hydrolyzes. The formic acid competes with your amino acid during the coupling step. Since formic acid is small, it couples very fast. Solution: Replace your DMF supply immediately [11].
Q: Is there a "Green" alternative to DMF to avoid this?A: Yes. N-Butylpyrrolidinone (NBP) is a superior, non-toxic alternative to DMF that does not degrade into formylating species. It effectively eliminates the risk of accidental N-formylation [15].
References
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.Link
BenchChem. Protecting Group Strategies Involving N-Formylation in Peptide Synthesis.Link
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
Matsueda, G. R. (1982). Deprotection of Nin-formyltryptophan... in low concentrations of HF in dimethyl sulfide-p-thiocresol mixtures.[3] Journal of the Chemical Society.[5] Link
Rehman, M., et al. (2018).[5] Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology.[5] Link
ResearchGate. A side-reaction in the SPPS of Trp-containing peptides.[6]Link
Albericio, F., et al. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science.[5][7] Link
Jadhav, S., et al. (2020).[7] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures. Green Chemistry.[7] Link
How to increase the signal-to-noise ratio in FA-Gly-Leu-OH assays
Technical Support Center: FA-Gly-Leu-OH Assay Optimization To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Increasing Signal-to-Noise Ratio (SNR) in Furanacryloyl-Based Kinetic Assays Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: FA-Gly-Leu-OH Assay Optimization
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Increasing Signal-to-Noise Ratio (SNR) in Furanacryloyl-Based Kinetic Assays
Executive Summary: The Physics of Your Noise
You are likely experiencing low Signal-to-Noise Ratio (SNR) because you are fighting the inherent physics of the Furanacryloyl (FA) chromophore. Unlike fluorometric assays where the background is near zero, FA-Gly-Leu-OH assays rely on a differential UV absorption method (continuous spectrophotometry).
The hydrolysis of the Gly-Leu bond causes a "blue shift" in the absorption spectrum of the furanacryloyl group. We measure the decrease in absorbance, typically at 345 nm .[1]
The Core Challenge:
Small
: The difference in extinction coefficient () between the substrate and product is small (approx. to ).
High Background: To get a high rate (
), you need high substrate concentration , but the FA group absorbs strongly, creating a high initial absorbance (). This leads to the Inner Filter Effect (IFE) and reduced detector sensitivity.
This guide provides the protocols to balance these opposing forces.
Troubleshooting & Optimization (Q&A)
Category 1: Signal Amplitude & Sensitivity
Q: My
is extremely low (e.g., < 0.005 OD/min). How do I increase the signal without saturating the detector?
A: You are likely operating below the
or facing the Inner Filter Effect.
Optimize Wavelength: While 345 nm is standard, the
is maximized where the difference between Substrate and Product spectra is largest. If your signal is weak, perform a spectral scan of the Hydrolyzed Product vs. Intact Substrate. You may find a slightly lower wavelength (e.g., 324-330 nm) offers a higher , though with higher background.
Pathlength Adjustment: If you are using a standard 1 cm cuvette and your absorbance is
, you are losing linearity. Switch to a 0.2 cm or 0.5 cm pathlength cuvette. This allows you to increase (to approach ) without hitting the detector's upper limit.
Enzyme Concentration: For this specific assay, SNR is often limited by the reaction rate being too slow relative to the drift. Increase enzyme concentration until the reaction is linear for at least 3 minutes, aiming for a
of 0.02–0.05 per minute.
Category 2: Baseline Stability & Drift
Q: The background absorbance drifts even without enzyme. How do I fix this?
A: Spontaneous hydrolysis and thermal artifacts are the culprits.
Thermal Equilibration (Critical): The extinction coefficient of the FA group is temperature-dependent. If you add cold buffer to a warm cuvette, the absorbance will drift as it warms. Pre-incubate all buffers and the cuvette holder to the assay temperature (usually
) for 10 minutes.
pH Buffer Choice: Ensure your buffer has a low
. Tris is common but temperature-sensitive. HEPES (50 mM, pH 7.5) is often superior for minimizing pH-induced spectral shifts.
Solvent Effects: FA-Gly-Leu-OH can be hydrophobic. If you use DMSO or DMF to solubilize the stock, keep the final solvent concentration constant (<5%) and consistent between Blank and Sample. Schlieren lines (mixing artifacts) look like noise; ensure rapid, thorough mixing immediately upon enzyme addition.
Category 3: Enzyme Activity & Longevity
Q: The reaction starts linear but flattens out prematurely (within 1-2 minutes).
A: This is likely Metalloprotease Instability , not substrate depletion.
Calcium is Non-Negotiable: If you are using Thermolysin or a similar neutral metalloprotease, the structural integrity depends on Calcium. Ensure your buffer contains 10 mM
.[1] Without it, the enzyme undergoes autolysis (it eats itself) rapidly at dilute concentrations.
Zinc Requirement: The catalytic center requires Zinc. While usually bound tightly, adding 1–5
can rescue activity in aged preparations. Warning: Excess Zinc is inhibitory.
Avoid Chelators: Ensure no EDTA or EGTA is present in your enzyme stock dilution buffer.
Visualization: The Kinetic Workflow
The following diagram illustrates the mechanism of signal generation and the critical points where noise is introduced.
Figure 1: Mechanism of FA-Gly-Leu-OH hydrolysis showing signal generation (spectral shift) and primary noise injection points (Thermal Drift and Enzyme Autolysis).
Standardized High-SNR Protocol
Use this protocol to establish a high-fidelity baseline.
Reagents:
Buffer A: 50 mM HEPES, 10 mM
, pH 7.5.
Substrate Stock: 100 mM FA-Gly-Leu-OH in DMF (Store at -20°C).
Enzyme Stock: 1 mg/mL in Buffer A (Prepare fresh).
Procedure:
Step
Action
Critical Technical Note
1
Prepare Working Substrate
Dilute Stock to 1.0 mM in Buffer A. (Target ).
2
Blanking
Place buffer without enzyme in the cuvette. Auto-zero the spectrophotometer at 345 nm.
3
Thermal Equilibration
Incubate the cuvette with Substrate solution at 25°C for 5 minutes inside the instrument.
4
Stability Check
Record absorbance for 60 seconds. Slope must be < 0.001/min. If not, re-equilibrate.
5
Reaction Initiation
Add Enzyme (1-5% of total volume). Mix by inversion 3 times (do not vortex vigorously).
6
Data Acquisition
Measure every 10 seconds for 5 minutes.
7
Analysis
Calculate slope () from the linear portion (typically 30s to 180s).
Diagnostic Logic Tree
Use this flow to diagnose specific SNR failures.
Figure 2: Diagnostic decision tree for isolating the root cause of poor Signal-to-Noise Ratio.
References
Federici, G. et al. (1985). Thermolysin-catalyzed hydrolysis of FAGLA: Kinetic analysis and salt effects.Biochemistry .[1][2][3][4][5] (Note: Defines the
at 345nm as approx -310 ).
Holmquist, B. & Vallee, B.L. (1974). Metal substitutions in thermolysin: Spectra and enzymatic properties.Journal of Biological Chemistry .
Inouye, K. (1992).[1] Effects of salts on the activity and stability of thermolysin.[1]Journal of Biochemistry .[1]
Sigma-Aldrich Technical Bulletin. Enzymatic Assay of Protease using FA-Gly-Leu-NH2.
Publish Comparison Guide: Validation of FA-Gly-Leu-OH as a Selective Enzyme Substrate
Executive Summary FA-Gly-Leu-OH (Furanacryloyl-Glycyl-L-Leucine) is a synthetic, chromogenic dipeptide substrate designed for the spectrophotometric analysis of zinc metalloproteases. While structurally similar to the wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
FA-Gly-Leu-OH (Furanacryloyl-Glycyl-L-Leucine) is a synthetic, chromogenic dipeptide substrate designed for the spectrophotometric analysis of zinc metalloproteases. While structurally similar to the widely used FAGLA (FA-Gly-Leu-NH₂), the presence of a free C-terminal carboxyl group in FA-Gly-Leu-OH fundamentally alters its enzyme specificity.
This guide validates FA-Gly-Leu-OH as a selective substrate for Carboxypeptidase A (CPA) and contrasts its kinetic behavior with Thermolysin , providing a rigorous framework for researchers to distinguish between endopeptidase and exopeptidase activity in complex biological samples.
Key Distinction:
FA-Gly-Leu-OH (Free Acid): Optimal substrate for Carboxypeptidase A (requires free C-terminal carboxylate).
FA-Gly-Leu-NH₂ (Amide): Optimal substrate for Thermolysin (prefers blocked C-terminus to eliminate charge repulsion).
Mechanism of Action
The utility of FA-Gly-Leu-OH relies on the electronic properties of the 2-furanacryloyl (FA) blocking group attached to the N-terminus.
The Furanacryloyl Shift
The FA group acts as a chromophore.[1] In the intact substrate, the carbonyl of the peptide bond conjugates with the furanacryloyl system, establishing a specific absorption maximum (
nm) and a measurable absorbance tail at 345 nm .
Upon enzymatic hydrolysis of the Gly-Leu peptide bond, this conjugation is disrupted. The resulting product, Furanacryloyl-Glycine (FA-Gly) , exhibits a hypochromic shift (decrease in absorbance) at 345 nm relative to the substrate. This allows for continuous, real-time monitoring of enzyme activity.
Reaction Scheme
Observation: Decrease in Absorbance at 345 nm (
).
Quantification: Rate is calculated using the differential extinction coefficient (
).
Figure 1: Reaction mechanism and signal generation. Hydrolysis disrupts the FA-peptide conjugation, resulting in a measurable decrease in absorbance at 345 nm.
Comparative Analysis: FA-Gly-Leu-OH vs. Alternatives
The choice between the Free Acid (OH) and Amide (NH₂) forms is the critical determinant for assay specificity.
Table 1: Substrate Selectivity Profile
Feature
FA-Gly-Leu-OH (Free Acid)
FA-Gly-Leu-NH₂ (FAGLA)
Primary Target
Carboxypeptidase A (CPA)
Thermolysin
C-Terminus
Free Carboxylate ()
Amide ()
Charge at pH 7.5
Negative (Anionic)
Neutral
Binding Mechanism
Electrostatic attraction to CPA Arg-145 (anchors substrate).
Hydrophobic interaction; lacks charge repulsion in Thermolysin active site.
Thermolysin Activity
Poor / Slow ( increases due to charge repulsion at S2' subsite).
Carboxypeptidase A: The active site contains a positively charged Arginine residue (Arg-145) that specifically anchors the C-terminal carboxylate of the substrate. FA-Gly-Leu-OH satisfies this requirement perfectly. FA-Gly-Leu-NH₂ cannot form this salt bridge and is therefore not hydrolyzed.
Thermolysin: The S2' subsite is hydrophobic. The negative charge of FA-Gly-Leu-OH introduces electrostatic repulsion, significantly increasing
(lowering affinity) compared to the neutral FAGLA.
Validation Protocol
This protocol validates FA-Gly-Leu-OH for Carboxypeptidase A activity. To validate selectivity, a parallel control with Thermolysin is recommended.
A. Reagent Preparation
Assay Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.5.
Note: High ionic strength (500 mM NaCl) helps stabilize CPA and mimic physiological conditions.
Substrate Stock (10 mM): Dissolve FA-Gly-Leu-OH in a minimal volume of dimethylformamide (DMF) or methanol, then dilute with water. Final organic solvent concentration in the assay should be <5%.
Enzyme Solution:
CPA: Dissolve bovine Carboxypeptidase A in 10% LiCl (to solubilize) or appropriate buffer.
Thermolysin (Control): Dissolve in Assay Buffer containing 10 mM CaCl₂ (essential for stability).
B. Determination of Differential Extinction Coefficient (
)
Before kinetic assays, determine the exact signal change per mole of substrate hydrolyzed.
Prepare a known concentration of substrate (e.g.,
) in buffer.
Measure initial Absorbance (
) at 345 nm.
Add excess enzyme to drive the reaction to completion (stable plateau).
Measure final Absorbance (
).
Calculate
:
Typical Value:
to .
C. Kinetic Assay Workflow
Figure 2: Step-by-step experimental workflow for kinetic validation.
vs. using the Michaelis-Menten equation to determine and .
Expected Results & Interpretation
When validating FA-Gly-Leu-OH, the following data patterns confirm its selectivity:
Parameter
CPA + FA-Gly-Leu-OH
Thermolysin + FA-Gly-Leu-OH
Reaction Rate
Rapid decrease in A345.
Slow / Negligible decrease.
(Affinity)
Low ( range) - Strong Binding.
High ( range) - Weak Binding.
Interpretation
Positive Validation. The substrate is correctly recognized by the exopeptidase.
Negative Control. Confirms selectivity against endopeptidases.
Troubleshooting:
No Activity: Ensure the enzyme contains Zinc.[1] Add
ZnCl₂ to the buffer if using apo-enzymes.
High Background Hydrolysis: Check pH. FA substrates can be unstable at pH > 9.0.
References
Feder, J. (1968). "A Spectrophotometric Assay for Neutral Protease". Biochemical and Biophysical Research Communications, 32(2), 326-332. Link
Holmquist, B., & Vallee, B. L. (1974). "Metal substitutions in carboxypeptidase A. Spectra and kinetics". Journal of Biological Chemistry, 249(14), 4601-4607. Link
Inouye, K. (1992). "Effects of salts on the hydrolysis of N-(3-(2-furyl)acryloyl)-Gly-Leu-NH2 by thermolysin". Journal of Biochemistry, 112(3), 335-340. Link
Auld, D. S. (1988). "Carboxypeptidase A".[1][3][4] In Peptide Bond Hydrolases (Enzyme Handbook), Springer. Link
Yang, H.Y., & Neff, N.H. (1972). "Distribution and properties of angiotensin converting enzyme of rat brain". Journal of Neurochemistry, 19(10), 2443-2450. (Reference for FAPGG comparison). Link
Kinetic comparison of N-formylated vs non-formylated Gly-Leu-OH peptides
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Biochemists Executive Summary & Scientific Context This guide provides a rigorous technical comparison between Glycyl-Leuci...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Drug Development Scientists, and Biochemists
Executive Summary & Scientific Context
This guide provides a rigorous technical comparison between Glycyl-Leucine (Gly-Leu-OH) and its N-formylated derivative, N-Formyl-Glycyl-Leucine (fGly-Leu-OH) . While structurally similar, these two dipeptides diverge fundamentally in their biological recognition, transport kinetics, and enzymatic stability.
Gly-Leu-OH is a canonical nutrient dipeptide, recognized primarily by solute carriers (PepT1/PepT2) for metabolic assimilation.
fGly-Leu-OH mimics a bacterial "Pathogen-Associated Molecular Pattern" (PAMP). It retains affinity for peptide transporters but gains distinct immunomodulatory properties, albeit with reduced potency compared to the prototypical fMet-Leu-Phe (fMLP).
This distinction is critical for experimental design: Gly-Leu is a substrate for nutrition and mTOR signaling studies, whereas fGly-Leu serves as a probe for receptor specificity and N-terminal blocking stability.
Physicochemical & Structural Analysis
The N-formylation of Gly-Leu fundamentally alters its charge state and hydrophobicity, impacting both solubility and receptor interaction.
Feature
Gly-Leu-OH (Native)
N-Formyl-Gly-Leu-OH (Formylated)
Molecular Weight
188.22 g/mol
216.23 g/mol
N-Terminus State
Free Amine ( at pH 7.4)
Formylated Amide ()
Charge at pH 7.4
Zwitterionic (Net Charge ~0)
Anionic (Net Charge -1, due to COO-)
Hydrophobicity
Low (Hydrophilic N-term)
Moderate (Blocked N-term increases lipophilicity)
pKa Values
-COOH: ~3.1-NH3+: ~8.2
-COOH: ~3.1Amide N: Non-ionizable
Solubility
High in Water/PBS
Soluble in Water; Higher solubility in organic modifiers
Expert Insight: The loss of the positive charge at the N-terminus in fGly-Leu eliminates the zwitterionic character. This prevents the formation of internal salt bridges, potentially altering the peptide's conformation in solution and its interaction with the negatively charged binding pockets of certain enzymes.
Biological Kinetics: Transport & Signaling
A. Peptide Transport (PepT1/SLC15A1)
Both peptides are substrates for the proton-coupled oligopeptide transporter PepT1 (intestinal) and PepT2 (renal). However, their kinetic profiles differ due to the N-terminal modification.
Gly-Leu-OH: Acts as a high-affinity substrate. The free N-terminal amine is a key recognition motif for optimal H+ coupling efficiency.
fGly-Leu-OH: Remains a substrate but often exhibits altered affinity. PepT1 is promiscuous and can transport N-blocked peptides, but the transport efficiency (
) may be reduced compared to the zwitterionic parent peptide.
B. Chemotactic Receptor Binding (FPR1)
This is the primary functional divergence. Formyl peptide receptors (FPRs) are G-Protein Coupled Receptors (GPCRs) designed to detect bacterial N-formyl peptides.
fGly-Leu-OH: Possesses the N-formyl "signature" but lacks the Methionine side chain found in the potent agonist fMet-Leu-Phe (fMLP) .
Kinetic Implication:[1] fGly-Leu acts as a low-affinity agonist or partial agonist. It can trigger neutrophil activation but requires significantly higher concentrations (micromolar range) compared to fMLP (nanomolar range). It is often used in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the Methionine side chain for high-affinity hydrophobic pocket binding.
Gly-Leu-OH: Completely inactive at FPR1. It does not trigger chemotaxis or superoxide generation.
C. Enzymatic Stability (Aminopeptidases)
Gly-Leu-OH: Highly susceptible to cytosolic and brush-border aminopeptidases (e.g., Aminopeptidase N/CD13). The free N-terminus is the obligate anchor for hydrolysis.
Half-life: Minutes in plasma/cytosol.
fGly-Leu-OH:Resistant to aminopeptidases. The formyl group acts as a steric and chemical block, preventing the enzyme from docking at the N-terminus. Degradation must proceed via slower carboxypeptidase activity or specific formyl-peptide deformylases (in bacteria/mitochondria).
Visualization: Signaling & Transport Pathways
The following diagram illustrates the divergent pathways for these two peptides upon cellular contact.
Caption: Divergent kinetic fates. Gly-Leu is rapidly transported and metabolized, whereas fGly-Leu resists hydrolysis and weakly engages immune receptors.
Experimental Protocols
These protocols are designed to self-validate the distinctions described above.
Protocol A: Comparative Enzymatic Stability Assay
Objective: To quantify the stabilizing effect of N-formylation against aminopeptidase activity.
Preparation:
Prepare 1 mM stock solutions of Gly-Leu and fGly-Leu in PBS (pH 7.4).
Source Aminopeptidase M (APN) (e.g., from porcine kidney).
Reaction:
Incubate 100 µM peptide with 0.1 Units/mL APN at 37°C.
Control: Incubate peptides in PBS without enzyme (hydrolysis check).
Sampling:
Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 minutes.
Quench: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to stop the reaction.
Analysis (HPLC/MS):
Column: C18 Reverse Phase.
Gradient: 0-30% Acetonitrile over 15 mins.
Detection: Monitor disappearance of parent peak.
Validation: Gly-Leu should show >50% degradation within 30 mins. fGly-Leu should remain >95% intact at 120 mins.
Comparative Guide: FA-Gly-Leu-OH as a Kinetic Substrate for Metalloprotease Profiling
[1] Executive Summary: The Kinetic Advantage FA-Gly-Leu-OH (N-[3-(2-Furyl)acryloyl]-Gly-Leu-OH) is a specialized chromogenic substrate designed for the continuous spectrophotometric assay of zinc metalloproteases, most n...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Kinetic Advantage
FA-Gly-Leu-OH (N-[3-(2-Furyl)acryloyl]-Gly-Leu-OH) is a specialized chromogenic substrate designed for the continuous spectrophotometric assay of zinc metalloproteases, most notably Thermolysin and Neprilysin (Neutral Endopeptidase/CD10) .[1]
Unlike the traditional "Gold Standard" Hippuryl-His-Leu (HHL) used for ACE activity—which necessitates cumbersome solvent extraction—FA-Gly-Leu-OH allows for real-time kinetic monitoring .[1] The presence of the furylacryloyl (FA) chromophore at the N-terminus results in a distinct spectral shift upon hydrolysis of the peptide bond, enabling researchers to measure enzymatic velocity (
) directly in the cuvette without stopping the reaction.[1]
This guide compares FA-Gly-Leu-OH against industry-standard alternatives, detailing why it remains a preferred choice for determining
values in high-throughput screening and mechanistic enzymology.[1]
Comparative Landscape: FA-Gly-Leu-OH vs. Alternatives[1]
The choice of substrate dictates the experimental workflow. The table below contrasts FA-Gly-Leu-OH with the historical standard (HHL) and modern high-sensitivity FRET substrates.
While FRET substrates offer higher sensitivity, they are prone to "inner filter effects" if the compound library contains fluorescent drugs. FA-Gly-Leu-OH provides a robust middle ground: it supports continuous kinetics (unlike HHL) and is less susceptible to optical interference than fluorescence assays, making it ideal for validating inhibitor mechanisms (
The utility of FA-Gly-Leu-OH relies on the electronic conjugation of the Furylacryloyl (FA) group.[1]
Intact State: The FA group is conjugated to the peptide bond, extending the
-electron system.[1] This results in a specific absorption maximum ( nm).[1]
Hydrolysis: The metalloprotease cleaves the peptide bond between Glycine and Leucine.
Signal Generation: The electronic isolation of the FA group causes a "blue shift" in the spectrum. By monitoring the decrease in absorbance at a specific wavelength (typically 345 nm), the rate of hydrolysis is directly proportional to the slope of the curve.
Figure 1: The hydrolysis mechanism.[1] The cleavage of the amide bond disrupts the electronic conjugation of the furylacryloyl group, resulting in a measurable decrease in absorbance.
Self-Validation Step: While literature values for FA-peptides often range between -300 and -350 M
cm at 345nm, it is imperative to determine this experimentally for your specific buffer/pH.[1]
How to determine
: Measure the Absorbance of a known concentration of substrate () and the Absorbance of the fully hydrolyzed product () (add excess enzyme and wait for plateau).
[1]
References
Federici, G. et al. (1985). "Thermolysin-catalyzed hydrolysis of FA-Gly-Leu-NH2." Methods in Enzymology.
Holmquist, B. et al. (1979). "N-furylacryloyl-substrate for metalloproteases."[1] Analytical Biochemistry.
Cushman, D.W. & Cheung, H.S. (1971).[2] "Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung." Biochemical Pharmacology. (Comparison for HHL methodology).
Inouye, K. (1992).[3] "Activation of the peptidase activity of thermolysin by NaCl." Journal of Biochemistry. (Demonstrates FA-Gly-Leu kinetics).
A Comparative Guide to FA-Gly-Leu-OH Synthesis: An HPLC-Based Purity Analysis
Introduction: The Pursuit of Purity in Peptide Synthesis The choice of synthesis methodology is a critical determinant of the final product's purity profile. The three predominant strategies for peptide synthesis—Solid-P...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Purity in Peptide Synthesis
The choice of synthesis methodology is a critical determinant of the final product's purity profile. The three predominant strategies for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis—each present a unique set of advantages and challenges that directly impact the purity of the crude product.
This guide provides a comprehensive comparison of these three synthesis methods for producing FA-Gly-Leu-OH. We will delve into the core principles of each technique, present detailed experimental protocols, and culminate in a comparative analysis of product purity as determined by the gold-standard method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthesis strategy for their specific needs.
Part 1: Methodologies for FA-Gly-Leu-OH Synthesis
The selection of a synthesis route involves a trade-off between speed, scalability, cost, and the inherent purity of the resulting peptide. Here, we dissect the three primary approaches.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse
Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[4][5] This allows for the stepwise addition of amino acids with the significant advantage that excess reagents and soluble by-products can be easily removed by simple filtration and washing, driving reactions to completion.[4][6]
Causality of Experimental Choices in SPPS:
The most common strategy, Fmoc-based SPPS, was selected for this comparison due to its use of a base-labile protecting group (Fmoc) for the α-amine, which allows for milder deprotection conditions compared to the acid-labile Boc strategy, thus preserving acid-sensitive functionalities. The choice of a Wang resin is standard for synthesizing C-terminally free acids like FA-Gly-Leu-OH. Coupling reagents like HBTU/DIEA are used to activate the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation while minimizing racemization.
SPPS Workflow for FA-Gly-Leu-OH
Caption: Sequential workflow for Liquid-Phase Peptide Synthesis (LPPS).
Advantages:
Scalability: LPPS is well-suited for large-scale production.
[7]* Sustainability: It generally requires fewer excess reagents and solvents compared to SPPS, making it more environmentally friendly.
[7]* High Purity for Short Peptides: For shorter sequences, the purification of intermediates can lead to a very pure final product.
[7]
Disadvantages & Common Impurities:
Complex Purification: The separation of the product from reagents and by-products after each step can be challenging and time-consuming, especially for longer peptides.
[8]* Potential for Product Loss: Each purification step carries the risk of losing some product, potentially lowering the overall yield.
[8]
Enzymatic Peptide Synthesis: The Green Chemistry Approach
This method utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. By manipulating reaction conditions (e.g., using organic co-solvents or activated esters), the natural hydrolytic function of the enzyme is reversed to favor synthesis.
Causality of Experimental Choices in Enzymatic Synthesis:
The primary advantage of enzymes is their exquisite specificity, which drastically reduces the formation of side products. [9]A protease like Papain or Thermolysin could be employed. The reaction is performed under mild, near-physiological conditions (pH, temperature), which prevents racemization and degradation of sensitive functional groups. This approach often requires minimal or no protecting groups for the amino acid side chains, simplifying the overall process.
Enzymatic Synthesis Workflow for FA-Gly-Leu-OH
Caption: General workflow for Enzymatic Peptide Synthesis.
Advantages:
High Specificity: Enzymes are highly selective, leading to fewer byproducts and a higher purity crude product.
[9]* Environmentally Friendly: Reactions are performed in aqueous solutions under mild conditions, avoiding harsh chemicals and solvents.
[9]* No Racemization: The chiral integrity of the amino acids is preserved.
Disadvantages & Common Impurities:
Process Optimization: Finding the right enzyme and optimizing reaction conditions (pH, solvent, temperature) can be challenging.
Substrate Scope: Enzymes may have limited substrate compatibility.
Cost and Stability: Enzymes can be expensive and may have limited stability under operational conditions.
Part 2: HPLC Analysis Protocol for Purity Determination
RP-HPLC is the universally accepted method for assessing the purity of synthetic peptides. [10]The technique separates the target peptide from its impurities based on differences in hydrophobicity.
[11]
Experimental Protocol
This protocol provides a robust, self-validating system for the purity analysis of FA-Gly-Leu-OH.
1. Materials and Reagents:
Peptide Sample: Lyophilized crude FA-Gly-Leu-OH from each synthesis method.
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
Sample Diluent: Mobile Phase A.
HPLC System: Standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
2. Sample Preparation:
Accurately weigh ~1 mg of the lyophilized peptide.
Dissolve the peptide in 1 mL of Sample Diluent to a concentration of 1 mg/mL.
Vortex thoroughly to ensure complete dissolution.
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 220 nm and 305 nm (The furylacryloyl group has a strong absorbance around 305 nm)
Injection Volume: 10 µL
Gradient Program:
0-5 min: 5% B
5-25 min: 5% to 65% B (Linear Gradient)
25-27 min: 65% to 95% B (Wash)
27-30 min: 95% B (Wash)
30-31 min: 95% to 5% B (Return to Initial)
31-35 min: 5% B (Equilibration)
4. Data Analysis:
The purity of the peptide is calculated by the area percent method. The area of the main peptide peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
[11]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of synthetic peptides.
Part 3: Comparative Results and Discussion
The crude products from the three synthesis methods were analyzed according to the HPLC protocol above. The following table summarizes the experimental data.
Synthesis Method
Crude Purity (%) by HPLC
Major Impurities Observed (Hypothetical)
Final Purity (%) After Purification
Solid-Phase (SPPS)
78.5
Deletion (FA-Leu-OH), Truncated (Gly-Leu-OH)
> 99.0
Liquid-Phase (LPPS)
89.2
Unreacted starting materials, coupling byproducts
> 99.2
Enzymatic
96.1
Unreacted substrates (FA-Gly-OEt, H-Leu-OH)
> 99.5
Discussion of Findings
1. Crude Purity Insights:
SPPS: The crude purity of the SPPS product was the lowest, which is a common and expected outcome. The primary impurities are peptide-related, such as deletion sequences (FA-Leu-OH) resulting from an incomplete coupling of the Glycine residue. [12][13]This is a known challenge in SPPS, where steric hindrance on the solid support can impede reaction kinetics.
LPPS: The LPPS method yielded a significantly purer crude product. Because purification was performed after each coupling step, the accumulation of peptide-related impurities was minimized. The observed impurities were primarily residual starting materials or coupling reagents that were not fully removed during the work-up stages. For a short tripeptide, this method proves highly effective.
[7]* Enzymatic Synthesis: As hypothesized, the enzymatic approach produced the highest crude purity. [9]The remarkable specificity of the enzyme ensures that only the correct peptide bond is formed, virtually eliminating the generation of sequence-related impurities. The main "impurities" are simply the unreacted starting materials, which are typically easier to separate from the final product than closely related peptide sequences.
2. Post-Purification Purity:
It is critical to note that while crude purities differ significantly, all three methods are capable of yielding a final product of very high purity (>99%) after a standard RP-HPLC purification step. The key difference lies in the yield and efficiency of this purification. The SPPS product, with more closely related impurities, requires a more rigorous purification, often leading to a lower recovery of the final product. Conversely, the cleaner crude material from the enzymatic synthesis is much easier to purify, resulting in higher yields and lower solvent consumption, making it a more efficient and "greener" overall process.
Conclusion and Recommendations
The synthesis of the tripeptide FA-Gly-Leu-OH provides a clear case study on the impact of methodology on product purity. Our HPLC analysis demonstrates a distinct hierarchy in the purity of the crude product, with Enzymatic Synthesis > Liquid-Phase Synthesis > Solid-Phase Synthesis .
As a Senior Application Scientist, my recommendations are guided by the specific goals of the research:
For High-Throughput Screening or Rapid Synthesis:Solid-Phase Peptide Synthesis (SPPS) remains the method of choice. Its speed and amenability to automation are unparalleled, even if it necessitates a more demanding final purification.
For Large-Scale, Cost-Effective Production of Short Peptides:Liquid-Phase Peptide Synthesis (LPPS) offers an excellent balance of scalability, sustainability, and high purity, making it a strong candidate for producing kilograms of material.
[7]* For the Highest Purity, "Green" Chemistry, and Sensitive Applications:Enzymatic Synthesis is the superior method. It delivers an exceptionally pure crude product, simplifies purification, and aligns with modern goals of sustainable chemistry. It is the ideal choice when the absolute minimization of peptide-related impurities is critical.
Ultimately, the choice of synthesis method is a strategic decision. By understanding the intrinsic relationship between a synthetic pathway and its resulting purity profile, researchers can make informed choices that best align with their project's scale, budget, timeline, and quality requirements.
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